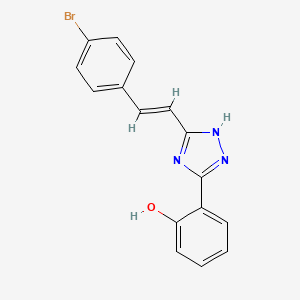![molecular formula C21H21ClN2O2S B10816354 N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-332006 est un composé chimique de formule moléculaire C21H21ClN2O2S.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de WAY-332006 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité. Par exemple, la synthèse peut impliquer la réaction d'un dérivé chlorophényle avec d'autres composés organiques dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle
La production industrielle de WAY-332006 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés .
Analyse Des Réactions Chimiques
Types de réactions
WAY-332006 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de WAY-332006 comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions réactionnelles impliquent généralement des températures, des pressions et des solvants spécifiques pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir des réactions de WAY-332006 dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des analogues substitués .
Applications de la recherche scientifique
WAY-332006 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, y compris son rôle de composé principal dans la découverte et le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de WAY-332006 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à certains récepteurs ou enzymes, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
WAY-332006 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of WAY-332006 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
WAY-332006 peut être comparé à d'autres composés similaires en fonction de sa structure chimique et de ses propriétés. Parmi les composés similaires, citons :
Modulateur de β-caténine-4 : Ce composé présente des similitudes structurales avec WAY-332006 et est utilisé dans des applications de recherche similaires.
Autres dérivés chlorophényles : Ces composés ont des structures chimiques similaires et subissent des types de réactions similaires.
WAY-332006 est unique en raison de sa structure moléculaire spécifique et de la gamme d'applications qu'il offre dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C21H21ClN2O2S |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-3-7-17(8-4-14)21-24-19(15(2)26-21)12-27-13-20(25)23-11-16-5-9-18(22)10-6-16/h3-10H,11-13H2,1-2H3,(H,23,25) |
Clé InChI |
XLTDFOGMPHYYMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)

![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B10816306.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816317.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816337.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B10816350.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)
![N-Cyclohexyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816357.png)
